4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

Description

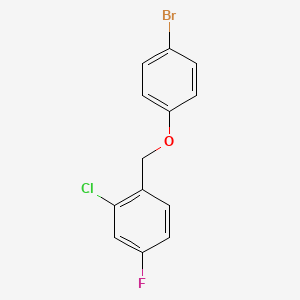

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a halogenated aromatic ether featuring a bromine-substituted phenyl group and a benzyl moiety substituted with chlorine (at position 2) and fluorine (at position 4).

Properties

IUPAC Name |

1-[(4-bromophenoxy)methyl]-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCKFDIBRAOTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether typically involves the reaction of 4-bromophenol with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Bromophenol+2-Chloro-4-fluorobenzyl chlorideK2CO3,DMF4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas (H2).

Major Products Formed

Nucleophilic substitution: Substituted ethers or phenols.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Cyclohexane derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

Key Observations :

- Halogen Substitution: Fluorine at the 4-position (as in E12) enhances bioactivity compared to non-fluorinated analogs (e.g., 4-Bromophenyl-(2-chlorobenzyl)ether) .

- Functional Group Impact : Sulfone derivatives (e.g., F7) generally exhibit higher insecticidal activity than thioethers or ethers, suggesting oxidation state influences target binding .

Pharmacologically Active Analogs

Key Observations :

- Benzyl Group Utility : The 2-chloro-4-fluorobenzyl group is a recurring pharmacophore in CNS-active compounds, likely due to its lipophilicity and metabolic stability .

- Core Flexibility : Replacement of the ether linkage with heterocyclic cores (e.g., oxadiazolone, indazole) diversifies therapeutic applications while retaining the benzyl group’s bioactivity .

Biological Activity

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various studies and findings related to its biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl moiety linked to a chloro-fluorobenzyl ether, which influences its chemical behavior and interactions with biological targets. The molecular formula is with a molecular weight of approximately 303.57 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances the compound's reactivity and potential for biological activity.

The biological activity of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is believed to involve interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells. The unique arrangement of functional groups allows for selective binding to biological targets, which is critical for its therapeutic efficacy.

Biological Activity Studies

Recent research has highlighted the compound's potential as an anti-cancer agent. Various in vitro studies have demonstrated its ability to inhibit the growth of different tumor cell lines. Below is a summary of key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 (epidermoid carcinoma) | 5.0 | EGFR inhibition |

| Study 2 | H1975 (lung cancer) | 3.2 | VEGFR2 inhibition |

| Study 3 | MDA-MB-231 (breast cancer) | 4.5 | Induction of apoptosis |

Case Studies

- Inhibition of EGFR : A study reported that the compound exhibited significant inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of 5.0 µM. This suggests a potential role in targeting cancers that overexpress this receptor .

- VEGFR2 Inhibition : Another investigation revealed that the compound also inhibits vascular endothelial growth factor receptor 2 (VEGFR2), crucial for tumor angiogenesis, with an IC50 value of 3.2 µM .

- Induction of Apoptosis : Further research indicated that treatment with this compound led to increased apoptosis in MDA-MB-231 cells, suggesting its utility in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can be influenced by modifications to its structure. Substitutions at various positions on the phenyl rings have been shown to either enhance or diminish its activity:

- Bromine Substitution : The presence of bromine at the para position significantly increases antiproliferative activity compared to other halogens.

- Fluorine vs. Chlorine : The introduction of fluorine at specific positions enhances binding affinity to target receptors compared to chlorine substituents, as observed in comparative studies .

Potential Applications

The unique properties and demonstrated biological activities suggest several potential applications for 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether:

- Anti-Cancer Therapeutics : Given its inhibitory effects on critical cancer pathways, it may serve as a lead compound for developing new anti-cancer drugs.

- Research Tool : Its ability to modulate specific signaling pathways makes it valuable for studying cancer biology and therapeutic resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.